molecular formula C23H18BrNO4S B2907008 (2Z)-N-(4-bromophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine CAS No. 904436-63-1

(2Z)-N-(4-bromophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine

Cat. No.: B2907008
CAS No.: 904436-63-1
M. Wt: 484.36
InChI Key: XECTWXBRODIZLX-BZZOAKBMSA-N
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Description

(2Z)-N-(4-bromophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, and a tosyl group attached to a chromenylidene aniline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(4-bromophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the chromenylidene core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the bromine atom: This step often involves bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS).

    Attachment of the methoxy group: This can be done through methylation reactions using reagents like methyl iodide.

    Introduction of the tosyl group: This step involves tosylation reactions using tosyl chloride and a base such as pyridine.

    Formation of the final product: The final step involves coupling the intermediate with aniline under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(4-bromophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may yield alcohols, and substitution may yield various substituted anilines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Used in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism by which (2Z)-N-(4-bromophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cell signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-4-fluoro-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline
  • (Z)-4-methoxy-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline
  • (Z)-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)-4-methylaniline

Uniqueness

(2Z)-N-(4-bromophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of the methoxy and tosyl groups also contributes to its distinct chemical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4-bromophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrNO4S/c1-15-6-12-19(13-7-15)30(26,27)21-14-16-4-3-5-20(28-2)22(16)29-23(21)25-18-10-8-17(24)9-11-18/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECTWXBRODIZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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